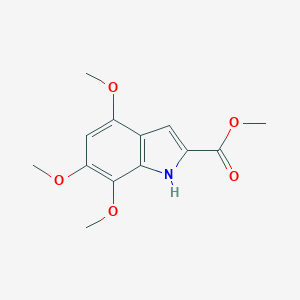

Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-16-9-6-10(17-2)12(18-3)11-7(9)5-8(14-11)13(15)19-4/h5-6,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWLCFJVPRBLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=C(N2)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438994 | |

| Record name | Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161156-00-9 | |

| Record name | Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate is a highly functionalized indole derivative of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to bioactive natural products and its potential as a versatile building block for more complex molecular architectures. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this target molecule. We will delve into two primary, field-proven methodologies: the Hemetsberger-Knittel indole synthesis and the Japp-Klingemann reaction followed by Fischer indole cyclization. This guide will not only present detailed, step-by-step protocols but also explore the underlying chemical principles and rationale for experimental choices, offering a robust resource for researchers in the field.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. The specific substitution pattern of Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate, with its electron-donating methoxy groups, significantly influences its chemical reactivity and potential biological activity, making its efficient synthesis a valuable endeavor.

Part 1: The Hemetsberger-Knittel Indole Synthesis Approach

The Hemetsberger-Knittel synthesis is a powerful method for the preparation of indole-2-carboxylates from aromatic aldehydes. This route involves the condensation of an aldehyde with an α-azido ester, followed by thermal cyclization of the resulting vinyl azide. This approach is particularly advantageous for the synthesis of polysubstituted indoles where the corresponding anilines might be less accessible or stable.

Causality Behind the Experimental Choices

The choice of the Hemetsberger-Knittel route is often dictated by the commercial availability of the starting aromatic aldehyde. In this case, 3,4,5-trimethoxybenzaldehyde serves as a readily available precursor. The use of sodium methoxide as a base is crucial for the initial Knoevenagel-type condensation, as it deprotonates the α-carbon of methyl azidoacetate, generating the nucleophile required for the reaction with the aldehyde. The subsequent thermal cyclization in a high-boiling solvent like xylene provides the necessary energy to induce the extrusion of dinitrogen gas from the vinyl azide intermediate, leading to the formation of a reactive nitrene which then undergoes intramolecular cyclization to form the indole ring.

Experimental Protocol: Hemetsberger-Knittel Synthesis

Step 1: Synthesis of Methyl (E)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

-

To a solution of sodium methoxide (prepared from sodium metal in anhydrous methanol) in methanol, add methyl azidoacetate dropwise at 0°C under an inert atmosphere.

-

After stirring for 15 minutes, add a solution of 3,4,5-trimethoxybenzaldehyde in methanol dropwise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with ice-cold water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the vinyl azide intermediate.

Step 2: Synthesis of Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate

-

Dissolve the purified methyl (E)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate in a high-boiling solvent such as xylene.

-

Heat the solution to reflux (approximately 140°C) and monitor the reaction by TLC until the starting material is consumed. The reaction involves the evolution of nitrogen gas.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate as a solid.[1]

| Parameter | Value | Reference |

| Starting Material | 3,4,5-trimethoxybenzaldehyde | [1] |

| Key Reagents | Methyl azidoacetate, Sodium methoxide | [1] |

| Cyclization Solvent | Xylene | [1] |

| Overall Yield | Up to 96% for the cyclization step | [1] |

Diagram of the Hemetsberger-Knittel Synthesis Workflow

Caption: Workflow for the Hemetsberger-Knittel synthesis of the target indole.

Part 2: The Japp-Klingemann/Fischer Indole Synthesis Approach

This classical and highly versatile two-stage approach first involves the synthesis of a key hydrazone intermediate via the Japp-Klingemann reaction, followed by an acid-catalyzed cyclization to form the indole ring, known as the Fischer indole synthesis.[2][3] This route is particularly useful when the corresponding aniline is readily available.

Causality Behind the Experimental Choices

The success of this pathway hinges on the efficient synthesis of the precursor, 2,3,4-trimethoxyaniline. This is typically achieved by the nitration of 1,2,3-trimethoxybenzene followed by the reduction of the nitro group. Tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation are standard and effective methods for this reduction.[4][5]

The Japp-Klingemann reaction is a reliable method for forming arylhydrazones from diazonium salts and β-ketoesters.[2][6] The diazotization of 2,3,4-trimethoxyaniline must be performed at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.[7][8] The subsequent coupling with a β-ketoester, such as methyl acetoacetate, proceeds via nucleophilic attack of the enolate of the ketoester on the diazonium salt.[2]

The final Fischer indole synthesis step requires an acid catalyst to promote the cyclization of the hydrazone.[3] Common catalysts include Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), and Lewis acids such as zinc chloride.[3][9] The acid facilitates a[1][1]-sigmatropic rearrangement, which is the key bond-forming step in the creation of the indole nucleus.[3]

Experimental Protocol: Japp-Klingemann/Fischer Indole Synthesis

Step 1: Synthesis of 2,3,4-Trimethoxyaniline

-

Nitration: To a cooled solution of 1,2,3-trimethoxybenzene in a suitable solvent, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature to yield 1,2,3-trimethoxy-4-nitrobenzene.

-

Reduction: To a solution of the nitro-compound in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon.[4] After completion, the reaction is worked up to isolate 2,3,4-trimethoxyaniline.

Step 2: Synthesis of Methyl 2-oxopropanoate (2,3,4-trimethoxyphenyl)hydrazone

-

Diazotization: Dissolve 2,3,4-trimethoxyaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.[7] The formation of the diazonium salt can be monitored using starch-iodide paper.

-

Japp-Klingemann Coupling: In a separate flask, dissolve methyl acetoacetate in ethanol and add a base like sodium acetate to generate the enolate.

-

Cool the enolate solution to 0-5°C and slowly add the previously prepared diazonium salt solution.

-

Stir the reaction mixture at low temperature for several hours, then allow it to warm to room temperature.

-

The resulting hydrazone often precipitates from the solution and can be collected by filtration.[2][6]

Step 3: Synthesis of Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate

-

Suspend the dried hydrazone in a suitable solvent, such as ethanol or acetic acid.

-

Add a strong acid catalyst, for example, a few drops of concentrated sulfuric acid or a larger quantity of polyphosphoric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.[3][10]

-

After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the final product.

| Parameter | Typical Value | Reference |

| Aniline Precursor | 2,3,4-Trimethoxyaniline | [7] |

| β-Ketoester | Methyl acetoacetate | [2] |

| Diazotization Temp. | 0-5°C | [7][8] |

| Fischer Cyclization Catalyst | H₂SO₄, PPA, or ZnCl₂ | [3][9] |

| Overall Yield | ~60-70% (for similar Fischer syntheses) | [2] |

Diagram of the Japp-Klingemann/Fischer Indole Synthesis Workflow

Caption: Workflow for the Japp-Klingemann/Fischer synthesis of the target indole.

Conclusion and Outlook

This guide has detailed two robust and reliable synthetic routes to Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate. The Hemetsberger-Knittel synthesis offers a direct approach from a commercially available aldehyde, often with high yields in the final cyclization step. The Japp-Klingemann/Fischer indole synthesis provides a classic and convergent alternative, which can be advantageous if the substituted aniline is readily accessible or can be synthesized efficiently.

The choice between these methods will ultimately depend on factors such as the availability and cost of starting materials, scalability requirements, and the specific expertise and equipment available in the laboratory. Both routes provide a solid foundation for the synthesis of this valuable indole derivative, opening avenues for further derivatization and exploration of its potential applications in drug discovery and materials science.

References

- BenchChem. (n.d.). Preliminary Reactivity Studies of 2,3,4-Trimethylaniline: A Technical Guide.

-

Wikipedia. (2023, October 29). Japp–Klingemann reaction. In Wikipedia. Retrieved from [Link]

- McDonald, E. (2014). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to.

-

Wikipedia. (2023, December 22). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Retrieved from [Link]

- BenchChem. (n.d.). A comparative analysis of different synthesis methods for Methyl 7-methoxy-1H-indole-4-carboxylate.

- International Journal of Advanced Research in Science, Communication and Technology. (2023).

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

- Bulgarian Chemical Communications. (2016).

- ResearchGate. (n.d.). The Japp‐Klingemann Reaction.

- MDPI. (2021). (E)-4,2′,4′-Trimethoxychalcone (Z)-N-Tosyl Hydrazone.

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Reduction of 1,2,3-Trimethyl-4-nitrobenzene to 3,4,5-trimethylaniline.

- MDPI. (2016).

- RSC Publishing. (2005). Indoles via Knoevenagel–Hemetsberger reaction sequence.

- MDPI. (2016).

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- Scientific Research Publishing. (2014). An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. Green and Sustainable Chemistry, 4, 111-119.

- ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?.

- PubMed. (2001). Acid-catalyzed cyclization of 2,3-dibenzylidenesuccinates: synthesis of lignans (+/-)-cagayanin and (+/-)-galbulin. J Org Chem, 66(25), 8606-11.

- YouTube. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained). WheelerScientific.

- RSC Publishing. (2016). KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines.

- ARKAT USA, Inc. (2025). Acid-catalyzed cyclotrimerization of acetophenones to 1,3,5-triphenylbenzenes.

- YouTube. (2021, June 16). Mechanism of Reduction of Nitrobenzene to Aniline, For Class +1,+2, NEET JEE BSc Students. Dr. Sarbjit Rala Chemistry.

- MDPI. (2025). (E)-4,2′,4′-Trimethoxychalcone (Z)-N-Tosyl Hydrazone.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. ijarsct.co.in [ijarsct.co.in]

The Methoxy-Activated Indole: From Electronic Resonance to Pharmacological Privilege

The following technical guide details the discovery, chemistry, and pharmacological history of methoxy-substituted indoles.

Executive Summary

The indole scaffold is ubiquitous in nature, serving as the core for tryptophan, serotonin, and auxins.[1] However, the introduction of a methoxy (-OMe) group—specifically at the 5, 6, or 7 positions—creates a distinct subclass of "activated" indoles. These compounds exhibit unique electronic properties that enhance nucleophilicity in synthesis and lipophilicity in biological systems. This guide traces the trajectory of methoxy-indoles from the early synthetic races of the 1930s to the discovery of potent psychedelics like 5-MeO-DMT and the development of blockbuster NSAIDs like Indomethacin.

Part 1: The Chemical Foundation (The "Activation")

Electronic Activation and Regioselectivity

The term "methoxy-activated" refers to the strong electron-donating effect (+M / +R) of the methoxy group, which overcomes its weak inductive withdrawal (-I). When attached to the benzene ring of the indole (positions 4-7), the methoxy group enriches the

-

5-Methoxyindole: The methoxy group at C5 pushes electron density primarily to C3 , making it exceptionally reactive toward electrophilic aromatic substitution (EAS).

-

Regiocontrol: While C3 is the thermodynamic trap for electrophiles, the presence of the methoxy group can stabilize transition states that allow for spirocyclic intermediates or migration to C2 under specific conditions (e.g., in the presence of strong Lewis acids).

Visualization: Electronic Resonance

The following diagram illustrates the resonance contribution of the 5-methoxy group, highlighting the activation of the C3 position.

Figure 1: Electronic activation pathway showing the mesomeric donation from the 5-methoxy group to the reactive C3 center.

Part 2: Historical Genesis & The Tryptamine Race (1930s–1960s)

The 1936 Synthesis Race

The history of methoxy-indoles is anchored in the race to synthesize tryptamine derivatives. In 1936, two independent teams achieved the synthesis of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) , a compound that would later become legendary in psycho-pharmacology.

-

Hoshino & Shimodaira (Japan): First synthesized 5-MeO-DMT while investigating the structure of bufotenine.[2] They correctly identified the O-methylation pattern.

-

Manske (Canada): Richard Manske, a pioneer in alkaloid chemistry, synthesized the same compound the same year, unaware of the Japanese work.

Natural Product Isolation

While synthesized in 1936, the "activation" of this scaffold in nature was not confirmed until later:

-

1959: Isolated from the bark of Dictyoloma incanescens.

-

1965: Vittorio Erspamer, the discoverer of serotonin, identified massive concentrations of 5-MeO-DMT in the venom of the Colorado River Toad (Incilius alvarius). This confirmed that nature utilizes the methoxy-indole scaffold for potent defense alkaloids.

Data Summary: Key Methoxy-Indole Alkaloids

| Compound | Substitution | Source | Discovery/Synthesis | Primary Target |

| 5-MeO-DMT | 5-Methoxy | Incilius alvarius | 1936 (Syn) / 1959 (Iso) | 5-HT1A, 5-HT2A |

| Melatonin | 5-Methoxy | Pineal Gland | 1958 (Lerner) | MT1, MT2 |

| Ibogaine | 10-Methoxy | Tabernanthe iboga | 1901 (Iso) / 1966 (Syn) | hERG, NMDA, 5-HT |

| Mitragynine | 9-Methoxy | Mitragyna speciosa | 1921 (Iso) | Mu-Opioid Receptor |

*Note: Numbering systems vary for complex alkaloids (e.g., Ibogaine/Mitragynine), but the methoxy group remains the critical activating substituent.

Part 3: The Medicinal Chemistry Era (Indomethacin)

The most commercially significant application of the methoxy-activated indole is Indomethacin , a non-steroidal anti-inflammatory drug (NSAID) discovered by Shen and colleagues at Merck in 1963.

The Methoxy Anchor

In Indomethacin, the 5-methoxy group is not merely decorative. Structure-Activity Relationship (SAR) studies revealed that this group inserts into a hydrophobic pocket of the Cyclooxygenase (COX) enzyme, mimicking the double bonds of the natural substrate, arachidonic acid.[3] The electron-rich nature of the methoxy-indole also facilitates the specific conformation required for high-affinity binding.

Protocol: Fischer Indole Synthesis of the Indomethacin Core

This protocol describes the classic formation of the indole core, a critical step in the synthesis of methoxy-activated therapeutics.

Objective: Synthesis of 2-methyl-5-methoxyindole-3-acetic acid ester (Indomethacin precursor).

Reagents:

-

4-Methoxyphenylhydrazine hydrochloride (1.0 eq)

-

Methyl Levulinate (1.1 eq)

-

Acetic Acid (Glacial, Solvent)

-

Zinc Chloride (ZnCl2, Catalyst)

Methodology:

-

Hydrazone Formation: Dissolve 4-methoxyphenylhydrazine in glacial acetic acid. Add methyl levulinate slowly. Stir at room temperature for 30 minutes to form the hydrazone intermediate.

-

Cyclization (The Activation Step): Add fused ZnCl2 (0.5 eq) to the reaction mixture. Heat to reflux (118°C) for 3–4 hours.

-

Causality: The Lewis acid (ZnCl2) promotes the [3,3]-sigmatropic rearrangement. The para-methoxy group activates the benzene ring, ensuring regioselective closure at the ortho position relative to the hydrazine.

-

-

Workup: Cool the mixture and pour into ice water. The product will precipitate as a solid.[5]

-

Purification: Filter the crude solid and recrystallize from ethanol/water.

Visualization: Indomethacin Synthetic Pathway

The following diagram outlines the Merck synthesis route utilizing the Fischer Indole strategy.

Figure 2: The classic Fischer Indole synthesis route for Indomethacin, highlighting the formation of the methoxy-indole core.

Part 4: Modern Metabolism & Pharmacokinetics

Understanding the metabolic fate of methoxy-indoles is crucial for drug development. The methoxy group is metabolically labile, serving as a "soft spot" for Cytochrome P450 enzymes.

O-Demethylation

The primary clearance pathway for 5-methoxyindoles (like 5-MeO-DMT and Melatonin) is O-demethylation, primarily mediated by CYP2D6 .[11][12]

-

Substrate: 5-MeO-DMT (Lipophilic, crosses BBB rapidly).

-

Metabolite: Bufotenine (5-HO-DMT).[12][13] This metabolite is more polar and has a different receptor affinity profile (higher 5-HT2A affinity).

-

Implication: The methoxy group protects the phenol, increasing oral bioavailability and BBB penetration compared to the hydroxy analog.

Visualization: 5-MeO-DMT Metabolic Pathway

Figure 3: Metabolic divergence of 5-MeO-DMT showing the critical role of O-demethylation vs. deamination.

References

-

Hoshino, T., & Shimodaira, K. (1936). Synthese des l-5-Methoxy-3-indolyl-äthylamins (O-Methyl-bufotenins). Bulletin of the Chemical Society of Japan. Link

-

Shen, T. Y., et al. (1963). Non-Steroid Anti-Inflammatory Agents.[7][8][14] Journal of the American Chemical Society. Link

-

Erspamer, V., et al. (1967). 5-Methoxy- and 5-Hydroxyindoles in the Venom of Bufo alvarius. Biochemical Pharmacology. Link

-

Jackson, A. H., et al. (1977). Electrophilic substitution in indoles.[4][9][15] Part 11. The mechanism of substitution in 5-methoxyindoles. Journal of the Chemical Society, Perkin Transactions 2. Link

-

Yu, A. M., et al. (2003). The involvement of cytochrome P450 2D6 in the O-demethylation of 5-methoxy-N,N-dimethyltryptamine. Toxicology Letters. Link

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. five-meo.education [five-meo.education]

- 3. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 8. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 13. prism.org.au [prism.org.au]

- 14. 60th Anniversary from Indomethacin Approval: New Insights into the Mechanism of Action | IJMS | MDPI [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Storage of Trimethoxyindole Compounds

For researchers, scientists, and drug development professionals, understanding the chemical stability and optimal storage conditions of bioactive molecules is paramount to ensuring experimental reproducibility, therapeutic efficacy, and regulatory compliance. This guide provides a comprehensive overview of the stability and storage of trimethoxyindole compounds, a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities. By synthesizing fundamental chemical principles with practical, field-proven insights, this document serves as an essential resource for handling these valuable compounds.

Introduction to Trimethoxyindole Compounds and Their Significance

Indole and its derivatives are a cornerstone of many natural products and synthetic pharmaceuticals. The trimethoxyindole scaffold, characterized by an indole core substituted with three methoxy groups, is a key pharmacophore in a number of potent bioactive agents, including antitubulin compounds with anticancer properties.[1] The electronic and steric influence of the three methoxy groups on the indole ring significantly impacts the molecule's reactivity, solubility, and, critically, its stability. A thorough understanding of these properties is therefore essential for the successful development of trimethoxyindole-based therapeutics.

The Chemical Landscape of Trimethoxyindole Stability

The stability of a chemical compound is not an inherent, immutable property but rather a dynamic interplay between its molecular structure and its environment. For trimethoxyindole derivatives, the key factors influencing their stability are light, temperature, pH, and the presence of oxidizing agents. The indole ring itself is susceptible to oxidation, and extreme pH values can catalyze its degradation.[2]

The Influence of Methoxy Substituents

The presence and position of methoxy groups on the indole ring can significantly alter its stability. Methoxy groups are electron-donating, which can affect the electron density of the indole ring and its susceptibility to electrophilic attack and oxidation. The position of these groups can also influence conformational stability, with different rotamers (syn and anti) exhibiting varying energy levels.[3][4] While specific data on trimethoxyindoles is limited, studies on mono-methoxyindoles show that the position of the methoxy group has a strong influence on the stabilities of the conformers.[3][4] This suggests that the arrangement of the three methoxy groups in trimethoxyindole compounds will play a crucial role in their overall stability profile.

Key Factors Governing the Stability of Trimethoxyindole Compounds

A systematic evaluation of stability under stressed conditions is crucial for identifying potential degradation pathways and establishing appropriate storage and handling protocols. This process, known as forced degradation, is a regulatory requirement in pharmaceutical development.[5][6]

Photostability

Many indole derivatives are highly sensitive to light and can undergo photodegradation.[2] Exposure to UV or even visible light can lead to the formation of reactive species and subsequent degradation of the molecule.[7] Therefore, it is imperative to protect trimethoxyindole compounds from light during all stages of research and development.

Thermal Stability

Elevated temperatures can accelerate chemical degradation.[7] The thermal stability of a compound is a critical parameter, especially when considering manufacturing processes, long-term storage, and shipment. Thermal degradation can involve various reactions, including oxidation, hydrolysis, and rearrangement.

pH and Hydrolytic Stability

The stability of trimethoxyindole compounds in solution is highly dependent on the pH of the medium. The indole ring can be susceptible to both acid and base-catalyzed hydrolysis.[6] Establishing a pH-rate profile, which plots the degradation rate constant against pH, is essential for formulating stable liquid preparations.[8][9][10][11][12]

Oxidative Stability

The electron-rich indole nucleus is prone to oxidation.[2] This can be initiated by atmospheric oxygen (autoxidation) or by the presence of oxidizing agents. The methoxy groups, being electron-donating, can further influence the susceptibility of the indole ring to oxidative degradation.

Degradation Pathways of Indole Derivatives

Understanding the potential degradation pathways is fundamental to developing stability-indicating analytical methods and designing stable formulations. For indole compounds, common degradation pathways include:

-

Oxidation: This can lead to the formation of various products, including oxindoles and further ring-opened species.[13][14]

-

Hydroxylation: This is a common metabolic and degradation pathway for indoles, often preceding ring cleavage.[15][16]

-

Polymerization: Under certain conditions, reactive intermediates can polymerize to form colored degradation products.[2]

The specific degradation products of a trimethoxyindole compound will depend on the positions of the methoxy groups and the nature of other substituents on the indole ring.

Recommended Storage and Handling Conditions

Based on the chemical properties of indole derivatives, the following general recommendations should be followed for the storage and handling of trimethoxyindole compounds to ensure their long-term stability:

| Parameter | Recommended Condition | Rationale |

| Light | Store in amber vials or protect from light with aluminum foil. | To prevent photodegradation.[2] |

| Temperature | Store at low temperatures (2-8 °C for short-term, -20 °C or -80 °C for long-term). | To minimize thermal degradation.[2] |

| Atmosphere | For long-term storage of solutions, store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation.[2] |

| Form | Store as a solid whenever possible. | Solids are generally more stable than solutions. |

| Solvent for Stock Solutions | Use anhydrous, aprotic solvents like DMSO. Aliquot to minimize freeze-thaw cycles. | To prevent hydrolysis and degradation in solution.[17] |

Experimental Protocols for Stability Assessment

A robust stability testing program is essential for any drug development endeavor. The following section outlines a general framework for conducting forced degradation studies and developing a stability-indicating HPLC method for a novel trimethoxyindole compound.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[5][18]

Objective: To generate degradation products of the trimethoxyindole compound under various stress conditions.

Materials:

-

Trimethoxyindole compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add HCl to a final concentration of 0.1 M to 1 M. Heat the solution (e.g., at 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add NaOH to a final concentration of 0.1 M to 1 M. Heat the solution (e.g., at 60 °C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add H₂O₂ to a final concentration of 3% to 30%. Keep the solution at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 60 °C, 80 °C) for a defined period. Also, heat a solution of the compound.

-

Photodegradation: Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.[14][19][20][21] A dark control sample should be stored under the same conditions but protected from light.

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[18][22][23][24]

Objective: To develop and validate an HPLC method capable of separating the trimethoxyindole compound from its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).[25][13]

General Chromatographic Conditions (to be optimized):

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of the trimethoxyindole compound.

Method Development and Validation:

-

Method Development: Analyze the stressed samples using various chromatographic conditions to achieve adequate separation between the parent compound and all degradation products.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Workflow for Stability-Indicating Method Development

Sources

- 1. CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. libjournals.unca.edu [libjournals.unca.edu]

- 3. ak-schmitt.hhu.de [ak-schmitt.hhu.de]

- 4. researchgate.net [researchgate.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. japsonline.com [japsonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis and biological evaluation of novel 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. web.vscht.cz [web.vscht.cz]

- 23. irjpms.com [irjpms.com]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. researchgate.net [researchgate.net]

- 26. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate as a building block for complex molecules

This Application Note and Protocol Guide is designed to provide a comprehensive technical roadmap for the utilization of Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate . This compound is a specialized, high-value intermediate, primarily recognized as the "Sadanandan-Cava Scaffold" (derived from the "4,6,7-Trimethoxyindole Approach" established in J. Org. Chem. 1995), essential for the total synthesis of marine pyrroloiminoquinone alkaloids such as Makaluvamines and Discorhabdins .[1][2][3]

A Strategic Building Block for Pyrroloiminoquinone Alkaloids

Executive Summary

Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate is an electron-rich indole ester that serves as the critical precursor for accessing the pyrrolo[4,3,2-de]quinoline core found in potent anticancer and antimalarial marine natural products. Unlike common indole synthons, the specific 4,6,7-trimethoxy substitution pattern is "pre-programmed" for oxidative conversion into indolo-4,7-quinones and iminoquinones . This guide details the scalable synthesis of this scaffold and its downstream application in generating the Makaluvamine core.

Chemical Profile & Strategic Value

The utility of this building block lies in its unique electronic distribution.[4] The methoxy groups at C4 and C7 are latent carbonyl equivalents. Upon oxidative demethylation (typically with CAN or Fremy's salt), the indole core collapses into the highly electrophilic quinone system required for biological activity (Topoisomerase II inhibition).

| Parameter | Specification |

| IUPAC Name | Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate |

| Core Scaffold | Indole-2-carboxylate |

| Key Substituents | 4,6,7-Trimethoxy (electron-donating) |

| Reactive Handles | C3 (Nucleophilic), C4/C7 (Oxidative Lability), C2-Ester (Electrophilic) |

| Primary Application | Precursor to Makaluvamines A-K, Discorhabdins, and Batzellines |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Low solubility in Hexanes |

Synthesis Protocol: The Hemetsberger-Knittel Route

Rationale: The most reliable route to the 4,6,7-isomer avoids the regioselectivity issues of Fischer Indole synthesis by utilizing a vinyl azide intermediate derived from 2,4,5-trimethoxybenzaldehyde.

Phase A: Condensation to Vinyl Azide

Reaction: 2,4,5-Trimethoxybenzaldehyde + Methyl azidoacetate

-

Reagents:

-

2,4,5-Trimethoxybenzaldehyde (1.0 equiv)

-

Methyl azidoacetate (4.0 equiv)

-

Sodium methoxide (4.0 equiv, 25% wt in MeOH)

-

Solvent: Methanol (anhydrous)

-

-

Procedure:

-

Step 1: Cool a solution of 2,4,5-trimethoxybenzaldehyde and methyl azidoacetate in anhydrous MeOH to -10°C (ice/salt bath).

-

Step 2: Add NaOMe solution dropwise over 30 minutes, maintaining internal temperature < 0°C. Caution: Exothermic.

-

Step 3: Allow the mixture to warm to 0°C and stir for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

-

Step 4: Pour the reaction mixture into ice-cold water. The yellow vinyl azide product will precipitate.

-

Step 5: Filter, wash with cold water, and dry in a vacuum desiccator.

-

QC Check: ¹H NMR should show a singlet olefinic proton around

7.0–7.5 ppm.

-

Phase B: Thermolysis to Indole Scaffold

Reaction: Vinyl Azide

-

Reagents:

-

Crude Vinyl Azide (from Phase A)

-

Solvent: Xylenes (anhydrous)

-

-

Procedure:

-

Step 1: Prepare a refluxing solution of xylenes (concentration ~0.1 M). Crucial: High dilution favors intramolecular cyclization over polymerization.

-

Step 2: Add the vinyl azide solution dropwise to the boiling xylenes. Nitrogen evolution will be observed immediately.

-

Step 3: Reflux for 30–60 minutes after addition is complete.

-

Step 4: Cool to room temperature. The product often crystallizes directly from the solution upon cooling or concentration.

-

Step 5: Recrystallize from MeOH or CH₂Cl₂/Hexanes.

-

-

Yield Expectation: 70–85% (over 2 steps).

Application Protocol: Transformation to Makaluvamine Core

Rationale: This protocol demonstrates the conversion of the building block into the bioactive quinone core via C3-functionalization followed by oxidative demethylation.

Step 1: C3-Functionalization (Glyoxylation)

Before oxidation, the side chain must be installed at C3.

-

Reagents: Oxalyl chloride (1.2 equiv), Amine (e.g., Tyramine derivative), THF.

-

Protocol:

-

Treat the indole ester with oxalyl chloride in THF at 0°C to form the glyoxalyl chloride intermediate.

-

Add the amine nucleophile to generate the glyoxamide.

-

Reduce the glyoxamide (e.g., LiAlH₄) to the tryptamine derivative if required, or proceed to oxidation.

-

Step 2: Oxidative Demethylation (The Key Step)

This step unmasks the quinone.

-

Reagents: Ceric Ammonium Nitrate (CAN), Acetonitrile/Water (2:1).

-

Protocol:

-

Dissolve the 4,6,7-trimethoxyindole derivative in CH₃CN/H₂O.

-

Add CAN (2.5–3.0 equiv) at 0°C. The solution will turn deep red/orange instantly.

-

Stir for 15–30 minutes.

-

Mechanism: CAN oxidizes the electron-rich aromatic ring. The methoxy groups at C4 and C7 are hydrolyzed, generating the indole-4,7-quinone . The C6-methoxy group typically remains or becomes a vinylogous ester depending on pH.

-

Workup: Extract with EtOAc, wash with brine.[4] The product is often unstable on silica; use neutral alumina or rapid filtration.

-

Visual Workflows

Figure 1: Synthesis of the Scaffold

Caption: The Hemetsberger-Knittel synthesis route ensures correct regiochemistry for the 4,6,7-substitution pattern.

Figure 2: Oxidative Activation Pathway

Caption: Conversion of the electron-rich indole to the electrophilic quinone core via Ceric Ammonium Nitrate (CAN) oxidation.

References

-

Sadanandan, E. V., Pillai, S. K., Lakshmikantham, M. V., Billimoria, A. D., Culpepper, J. S., & Cava, M. P. (1995). Efficient Syntheses of the Marine Alkaloids Makaluvamine D and Discorhabdin C: The 4,6,7-Trimethoxyindole Approach.[1][2][3][5] Journal of Organic Chemistry, 60(6), 1800–1805.[3] Link

- Reimann, E., & Benend, H. (1992). Synthesis of 4,6,7-trimethoxyindole derivatives.

-

Boger, D. L., & Boyce, C. W. (2000). Total Synthesis of the Pyrroloiminoquinone Marine Alkaloid Makaluvamine F. Journal of Organic Chemistry, 65(13), 4088–4100. Link

- Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von α-Azido-acrylestern.

Sources

Application Note: Strategic Derivatization of the Indole-2-Carboxylate Moiety

Abstract & Strategic Significance

The indole-2-carboxylate scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in HIV-1 integrase inhibitors (e.g., Delavirdine analogues), NMDA receptor antagonists, and anti-mycobacterial agents targeting MmpL3. Unlike its electron-rich counterpart at the C3 position, the C2-carboxylate functions as an electron-withdrawing anchor on the indole ring. This application note provides a rigorous technical guide for derivatizing this moiety, moving beyond standard textbook couplings to address solubility issues, steric hindrance, and bioisosteric replacement strategies essential for modern drug discovery.

Chemical Logic: The C2 vs. C3 Dichotomy

To derivatize successfully, one must understand the substrate's electronic environment.

-

The C3 Anomaly: The indole C3 position is naturally nucleophilic (enamine-like).

-

The C2 Reality: The C2 position is electronically deactivated by the adjacent nitrogen lone pair delocalization away from it. Consequently, the C2-carboxylic acid is stable but often requires activation strategies that account for the indole N-H acidity (

in DMSO) and potential solubility challenges in non-polar solvents.

Critical Consideration: If the N1 position is unsubstituted, strong bases (e.g., NaH, KH) used during derivatization will deprotonate the indole nitrogen first, potentially leading to N-alkylation side reactions if electrophiles are present.

Workflow 1: High-Efficiency Amide Coupling

Amide bonds at C2 are the most common derivatization. While EDC/NHS is standard, it often fails with electron-deficient anilines or sterically hindered amines.

Protocol A: The "Gold Standard" HATU Method

Best for: Valuable intermediates, unreactive amines, and preventing racemization (if chiral centers exist on the amine).

Reagents:

-

Indole-2-carboxylic acid (1.0 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Hunig’s Base) (3.0 equiv)

-

Amine partner (1.1 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 mmol of indole-2-carboxylic acid in 5 mL of anhydrous DMF under an inert atmosphere (

or Ar). Note: DMF is preferred over DCM due to the poor solubility of many indole acids. -

Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15–30 minutes. The solution should turn slightly yellow, indicating active ester formation.

-

Coupling: Add the amine (1.1 mmol) in one portion.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: M+H).

-

Workup (Self-Validating):

-

Dilute with EtOAc (50 mL).

-

Wash with 1M HCl (2x) to remove unreacted amine and DIPEA.

-

Wash with Sat. NaHCO3 (2x) to remove unreacted acid and HATU byproducts.

-

Wash with Brine, dry over

, and concentrate.

-

Protocol B: The Acid Chloride Route (Stubborn Substrates)

Best for: Sterically hindered amines or extremely electron-poor anilines where HATU fails.

-

Suspend indole-2-carboxylic acid in dry Toluene or Benzene.

-

Add Thionyl Chloride (

) (5.0 equiv) and a catalytic drop of DMF. -

Reflux at 80°C for 2 hours until the solution clears (gas evolution stops).

-

Concentrate in vacuo to remove excess

(co-evaporate with toluene twice). -

Redissolve the crude acid chloride in DCM/Pyridine (1:1) and add the amine.[1]

Workflow 2: Bioisostere Construction (1,2,4-Oxadiazoles)

Replacing the amide/ester with a 1,2,4-oxadiazole ring improves metabolic stability (resistance to amidases) and membrane permeability.

Protocol: The "Amidoxime" Cyclization

Mechanism: Condensation of the indole-2-carboxylate with an amidoxime followed by dehydration.

Reagents:

-

Indole-2-carboxylic acid (1.0 equiv)

-

Aryl/Alkyl Amidoxime (1.2 equiv)

-

CDI (Carbonyldiimidazole) (1.2 equiv)

-

Solvent: DMF or DMSO

Step-by-Step Protocol:

-

Activation: Dissolve indole-2-carboxylic acid (1.0 mmol) in DMF (5 mL). Add CDI (1.2 mmol) and stir at RT for 1 hour. Observation:

gas evolution must cease before proceeding. -

Addition: Add the amidoxime (1.2 mmol). Stir at RT for 2 hours to form the O-acyl amidoxime intermediate (often isolable, but usually carried through).

-

Cyclodehydration: Heat the reaction mixture to 100–110°C for 4–6 hours.

-

Optimization: If thermal cyclization is slow, add TBAF (1.0 equiv) as a catalyst to lower the temperature requirements.

-

-

Purification: Pour into water. The oxadiazole product often precipitates. If not, extract with EtOAc.

Visualization & Decision Logic

Diagram 1: Derivatization Decision Tree

This flow logic dictates the experimental path based on substrate properties.

Caption: Decision matrix for selecting the optimal synthetic pathway based on the desired pharmacological endpoint.

Diagram 2: 1,2,4-Oxadiazole Synthesis Mechanism

Visualizing the critical intermediate in the bioisosteric replacement workflow.

Caption: Mechanistic flow for the CDI-mediated conversion of Indole-2-COOH to 1,2,4-Oxadiazoles.

Data Summary: Coupling Reagent Selection Guide

| Reagent | Cost | Reactivity | Workup Difficulty | Recommended Use Case |

| EDC / HOBt | Low | Moderate | Low (Water soluble) | Standard amines; routine synthesis. |

| HATU | High | Very High | Moderate (Remove by bicarb) | Preferred. Electronic-deficient anilines; valuable acids. |

| T3P (Propylphosphonic anhydride) | High | High | Very Low (Water soluble) | Large scale; difficult couplings where epimerization is a risk. |

| SOCl2 (Acid Chloride) | Low | Extreme | High (Corrosive/Dry) | Sterically hindered amines (e.g., t-butyl amine) or unreactive anilines. |

| BOP-Cl | Moderate | High | Moderate | Specific for N-methylated amino acids or hindered substrates. |

References

-

Synthesis of N-substituted indole-2-carboxamides and antioxidant activity. Taylor & Francis Online. Available at: [Link]

-

Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides. MDPI Molecules. Available at: [Link]

-

Synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes. NIScPR. Available at: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC (NIH). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate?

A1: The most prominently cited method for the synthesis of Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate is the Hemetsberger-Knittel synthesis.[1] This approach involves the condensation of 3,4,5-trimethoxybenzaldehyde with methyl azidoacetate, followed by a thermal cyclization of the resulting vinyl azide intermediate. Alternative strategies, such as modifications of the Batcho-Leimgruber or Fischer indole syntheses, could also be adapted for this target molecule, although they are less specifically documented for this exact substitution pattern.[2]

Q2: I'm observing a low yield in the final cyclization step of the Hemetsberger-Knittel synthesis. What are the likely causes?

A2: Low yields in the thermal cyclization of the vinyl azide intermediate can often be attributed to several factors:

-

Suboptimal Reaction Temperature: The decomposition of the vinyl azide to form the indole ring is a temperature-sensitive process. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the formation of undesired byproducts and decomposition of the starting material or product.

-

Purity of the Vinyl Azide Intermediate: Impurities from the preceding condensation step can interfere with the cyclization reaction, leading to lower yields. Ensure the vinyl azide is sufficiently pure before proceeding.

-

Solvent Choice: The choice of a high-boiling point, inert solvent is crucial for maintaining the required reaction temperature. Xylenes are commonly used for this purpose.[1]

Q3: My final product appears discolored after purification. What could be the cause?

A3: Discoloration, often appearing as a pale pink or yellow hue, can be an indication of impurities.[3] These impurities may arise from oxidation of the indole ring or the presence of residual starting materials or byproducts. It is crucial to verify the purity using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate.

Issue 1: Low Yield in the Aldol Condensation to Form the Vinyl Azide

-

Symptom: The yield of methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate is significantly lower than expected.

-

Potential Cause & Explanation: The aldol condensation is a base-catalyzed reaction. The choice of base and solvent system is critical for driving the reaction to completion. Sodium methoxide in methanol is a commonly employed system. The reactivity of the base can be diminished by exposure to atmospheric moisture.

-

Troubleshooting Steps:

-

Ensure Anhydrous Conditions: Use freshly dried solvents and handle the base under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture.

-

Optimize Base Stoichiometry: Systematically vary the equivalents of the base to find the optimal concentration for your specific reaction scale.

-

Monitor Reaction Progress: Use TLC to monitor the consumption of the starting aldehyde. If the reaction stalls, a small, fresh portion of the base can be added.

-

Issue 2: Incomplete Cyclization or Formation of Side Products

-

Symptom: Analysis of the crude product after the thermal cyclization step shows the presence of unreacted vinyl azide and/or multiple unidentified spots on the TLC plate.

-

Potential Cause & Explanation: As mentioned in the FAQs, the cyclization is highly dependent on temperature and reaction time. Insufficient heating will result in incomplete conversion. Side reactions can occur if the reaction is heated for too long or at too high a temperature.

-

Troubleshooting Steps:

-

Systematic Temperature Optimization: Screen a range of temperatures to identify the optimal point for the cyclization. A temperature of 140°C has been reported to be effective.

-

Time-Course Study: Monitor the reaction at set time intervals using TLC or HPLC to determine the point of maximum product formation and minimal byproduct generation.

-

Inert Atmosphere: While not always strictly necessary, performing the reflux under an inert atmosphere can help prevent oxidative side reactions that may occur at high temperatures.

-

Issue 3: Difficulty in Product Purification and Isolation

-

Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation of the desired product from impurities.

-

Potential Cause & Explanation: The presence of closely related impurities or residual high-boiling solvent can hinder crystallization. In column chromatography, an inappropriate solvent system can lead to co-elution of the product and impurities.

-

Troubleshooting Steps:

-

Recrystallization Solvent Screening: Test a variety of solvents and solvent mixtures to find an appropriate system for recrystallization. Warm methanol has been reported as a successful solvent for this compound.[1]

-

Optimize Column Chromatography Conditions:

-

Solvent System: A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.[3]

-

Silica Gel Loading: Ensure that the amount of crude product loaded onto the column is appropriate for the column size to avoid overloading and poor separation.

-

-

Aqueous Work-up: Before purification, a thorough aqueous work-up can help remove any water-soluble impurities. This typically involves washing the organic layer with water and brine.

-

Experimental Protocols

Synthesis of Methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

This protocol is adapted from established Hemetsberger-Knittel synthesis procedures.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3,4,5-trimethoxybenzaldehyde (1 equivalent) in anhydrous methanol.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add a solution of sodium methoxide in methanol (e.g., 25 wt%) followed by the dropwise addition of methyl azidoacetate (1.1 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis of Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate

This protocol is based on the thermal cyclization of the vinyl azide intermediate.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate in a high-boiling inert solvent such as xylenes.

-

Heating: Heat the solution to reflux (approximately 140°C for xylenes) and maintain this temperature.

-

Reaction Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of the product spot.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like warm methanol[1] or by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Summary for Low Yields

| Symptom | Potential Cause | Recommended Action |

| Low yield in aldol condensation | Non-anhydrous conditions, suboptimal base concentration | Use dry solvents, handle base under inert atmosphere, optimize base stoichiometry. |

| Incomplete thermal cyclization | Insufficient temperature or reaction time | Optimize reaction temperature and time through systematic screening. |

| Formation of multiple byproducts | Temperature too high or prolonged reaction time | Perform a time-course study to find the optimal reaction duration. Consider using an inert atmosphere. |

| Difficult purification | Presence of impurities, inappropriate solvent system | Screen various recrystallization solvents, optimize column chromatography conditions (solvent gradient, loading). |

Visualizations

Caption: A flowchart for troubleshooting the synthesis of Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate.

References

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting the Nenitzescu Indole Synthesis of Mecarbinate.

- Benchchem. (n.d.). Troubleshooting unexpected side products in indole synthesis.

-

MDPI. (2022, January 17). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Retrieved from [Link]

-

Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. (2021). European Journal of Organic Chemistry. Retrieved from [Link]

-

Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Retrieved from [Link]

-

Royal Society of Chemistry. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

-

Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Retrieved from [Link]

- Benchchem. (n.d.). Optimizing temperature and reaction time for indole synthesis.

-

National Center for Biotechnology Information. (n.d.). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. Retrieved from [Link]

-

Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole. (n.d.). Retrieved from [Link]

-

Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from [Link]

- Benchchem. (n.d.). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.

-

Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Indoles. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

- Benchchem. (n.d.). comparative analysis of different synthesis methods for Methyl 7-methoxy-1H-indole-4-carboxylate.

-

ResearchGate. (2019, September). Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

-

ResearchGate. (2006, September). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Retrieved from [Link]

-

Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025, October 15). Retrieved from [Link]

-

PubChem. (n.d.). methyl 4-methoxy-1H-indole-2-carboxylate. Retrieved from [Link]

- Benchchem. (n.d.). Common impurities in methyl indole-3-carboxylate and their removal.

-

National Center for Biotechnology Information. (2025, July 31). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Troubleshooting Indole-2-Carboxylate Reactions

Welcome to the Technical Support Center for indole-2-carboxylate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and manipulation of this important chemical scaffold. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the in-depth knowledge to troubleshoot effectively.

Section 1: Synthesis of the Indole-2-Carboxylate Core

The construction of the indole-2-carboxylate framework, often via the Fischer indole synthesis, is a foundational step. However, it is not without its pitfalls. This section addresses common failures and low yields during this crucial synthesis.

Frequently Asked Questions: Synthesis

Q1: My Fischer indole synthesis of an indole-2-carboxylate is failing or giving very low yields. What are the most likely causes?

A1: Failure or low yields in a Fischer indole synthesis are common and can typically be attributed to one or more of the following factors:

-

Substituent Effects: The electronic properties of substituents on both the arylhydrazine and the carbonyl precursor (pyruvic acid or its ester) are critical. Electron-donating groups on the carbonyl compound can overly stabilize a key intermediate, leading to a side reaction involving the cleavage of the N-N bond rather than the desired cyclization.[1][2] This is a known issue, for example, in the synthesis of 3-aminoindoles.[1] Conversely, electron-donating groups on the arylhydrazine can weaken the N-N bond, also promoting undesired side reactions.[1][3][4]

-

Instability of the Hydrazone Intermediate: The hydrazone formed from the arylhydrazine and pyruvic acid derivative can be unstable under the strongly acidic conditions required for the cyclization step.[2] In such cases, it may be advantageous to form the hydrazone in situ under milder conditions before proceeding with the indolization.

-

Inappropriate Reaction Conditions: The Fischer indole synthesis is highly sensitive to both temperature and acid strength.[1][2] Conditions that are too harsh can lead to decomposition of the starting materials or the product, while conditions that are too mild will result in an incomplete reaction.

-

Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to unwanted side reactions and significantly lower the yield.[1]

Q2: I'm observing a lot of tar and polymer formation in my Fischer indole synthesis. How can I prevent this?

A2: Tar and polymer formation is a frequent consequence of the harsh acidic conditions and high temperatures often employed in this synthesis.[2] To mitigate this, consider the following optimization strategies:

-

Optimize Temperature: High temperatures can promote the formation of tars. It is advisable to start with milder temperature conditions and only increase the temperature gradually if the reaction is not proceeding.

-

Choice of Acid Catalyst: The strength and concentration of the acid catalyst are crucial. While strong acids are necessary, excessively harsh conditions can lead to degradation. A screening of different acid catalysts (e.g., polyphosphoric acid, zinc chloride, or milder Brønsted acids) may be beneficial.

Troubleshooting Workflow: Fischer Indole Synthesis

Caption: Decision tree for troubleshooting the Fischer indole synthesis.

Section 2: Hydrolysis of Indole-2-Carboxylate Esters

The conversion of an indole-2-carboxylate ester to the corresponding carboxylic acid is a common transformation. While seemingly straightforward, this reaction can present challenges.

Frequently Asked Questions: Hydrolysis

Q1: My alkaline hydrolysis (saponification) of ethyl indole-2-carboxylate is incomplete or sluggish. What can I do?

A1: Incomplete saponification can be due to several factors. Here are some troubleshooting steps:

-

Increase the Excess of Base: The hydrolysis is often an equilibrium process. Using a larger excess of the base (e.g., NaOH or KOH) can drive the reaction to completion.

-

Increase Temperature and/or Reaction Time: Saponification often requires heating. If the reaction is slow at a certain temperature, consider increasing it. However, be mindful of potential side reactions or degradation at very high temperatures.

-

Improve Solubility: If the ester is not fully dissolved in the reaction medium, the reaction will be slow. Adding a co-solvent like THF or dioxane to the aqueous alcoholic solution can improve solubility.

-

Consider Microwave-Assisted Hydrolysis: High-temperature aqueous media in a microwave reactor can significantly accelerate the hydrolysis of ethyl indole-2-carboxylate, often leading to excellent yields in a much shorter time.

Q2: I am observing unexpected side products during the hydrolysis of my indole-2-carboxylate. What could be happening?

A2: While saponification is generally a clean reaction, side reactions can occur, especially under harsh conditions:

-

Decarboxylation: If the hydrolysis is carried out at a very high temperature, the resulting indole-2-carboxylic acid can undergo decarboxylation to the corresponding indole.[3]

-

Ring Opening/Degradation: The indole nucleus itself can be unstable under strongly acidic or basic conditions, particularly at elevated temperatures.[5] This can lead to a complex mixture of degradation products.

-

Transesterification: If using a different alcohol as a solvent with a base like sodium methoxide, you may observe transesterification instead of hydrolysis. For example, using NaOMe in methanol with ethyl indole-2-carboxylate can lead to the formation of methyl indole-2-carboxylate.[4]

Protocol: Robust Saponification of Ethyl Indole-2-Carboxylate

-

Dissolution: Dissolve ethyl indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Addition of Base: Add a solution of sodium hydroxide (3.0-5.0 eq) in water to the ester solution.

-

Heating: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete (usually 2-4 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify with a strong acid (e.g., 2M HCl) to a pH of ~2-3.

-

Isolation: The indole-2-carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Section 3: N-Protection and Deprotection of Indole-2-Carboxylates

Protecting the indole nitrogen is often necessary to prevent unwanted side reactions during subsequent functionalization. However, both the protection and deprotection steps can be problematic.

Frequently Asked Questions: N-Protection/Deprotection

Q1: I'm having trouble with the N-Boc protection of my indole-2-carboxylate. The reaction is very slow or doesn't work at all.

A1: The nitrogen of an indole is a poorly nucleophilic amine, which can make N-Boc protection challenging.[6] Here are some reasons and solutions:

-

Insufficiently Strong Base: A strong base is often required to deprotonate the indole N-H. Consider using stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like THF or DMF.

-

Steric Hindrance: The ester group at the 2-position can sterically hinder the approach of the bulky Boc-anhydride.

-

Alternative Reagents: If standard conditions with Boc-anhydride fail, consider using a more reactive Boc-donating reagent.

Q2: The removal of the N-Boc group from my indole-2-carboxylate is causing decomposition of my molecule.

A2: Standard N-Boc deprotection with strong acids like TFA in DCM can be too harsh for sensitive indole-containing molecules.[5] The indole nucleus can be unstable under these conditions.[5] Consider these milder alternatives:

-

Basic Conditions: For activated amines like indoles, basic conditions can be effective for N-Boc removal.[5] Reagents such as sodium methoxide in methanol or potassium carbonate in methanol can selectively cleave the N-Boc group.[5]

-

Thermolytic Deprotection: For particularly stubborn N-Boc groups, thermolytic deprotection in refluxing fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can be a powerful option.[5]

Q3: My N-SEM deprotection using TBAF is not working. What should I try next?

A3: The N-SEM group is known to be more robust and difficult to remove than an O-SEM group.[5] If standard TBAF conditions are failing:

-

Increase Temperature: Heating the reaction to reflux in THF is a common strategy to accelerate the cleavage.[5]

-

Anhydrous Conditions: Ensure your TBAF solution is anhydrous, as water can inhibit the reaction.

-

Alternative Reagents: If fluoride-based methods are unsuccessful, consider switching to acidic conditions (e.g., aqueous HCl in an alcohol solvent) if your molecule is stable to acid.[5] Lewis acids like MgBr₂ may also be effective.[5]

Comparative Table: N-Protecting Group Removal

| Protecting Group | Standard Conditions | Milder Alternatives | Key Considerations |

| Boc | TFA in DCM; HCl in dioxane | NaOMe in MeOH; K₂CO₃ in MeOH | Indole core can be sensitive to strong acids. |

| SEM | TBAF in THF; aq. HCl in EtOH | Heat with TBAF; MgBr₂ | N-SEM is more difficult to remove than O-SEM. |

| Cbz | Catalytic Hydrogenation (H₂, Pd/C) | Transfer Hydrogenation (Ammonium Formate, Pd/C) | Ensure other functional groups are compatible with reductive conditions. |

Section 4: Functionalization of the Indole-2-Carboxylate Scaffold

Cross-coupling reactions are powerful tools for the further functionalization of the indole-2-carboxylate core. However, these reactions are often sensitive and require careful optimization.

Frequently Asked Questions: Cross-Coupling Reactions

Q1: My Suzuki coupling reaction with a bromo-indole-2-carboxylate is sluggish or failing. What are the key parameters to check?

A1: A failed Suzuki coupling can have many causes. Here is a systematic approach to troubleshooting:

-

Degassing: Oxygen can deactivate the palladium catalyst and promote homocoupling of the boronic acid.[2] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas or using freeze-pump-thaw cycles.

-

Catalyst and Ligand: Ensure your palladium source is active. For example, Pd₂(dba)₃ can degrade over time.[2] Consider using a more robust pre-catalyst system. The choice of phosphine ligand is also critical; bulky, electron-rich ligands are often required for challenging couplings.

-

Base: The base is crucial for activating the boronic acid.[2] The effectiveness of a base is often solvent and substrate-dependent. If one base (e.g., K₂CO₃) is not working, screen others like K₃PO₄ or Cs₂CO₃.[2]

-

Solvent: Ensure your solvent is anhydrous if the protocol requires it. In biphasic systems (e.g., toluene/water), vigorous stirring is essential.[2]

-

Temperature: Many Suzuki couplings require heating. If the reaction is slow at a lower temperature, cautiously increasing it may improve the rate.[2]

Q2: I am attempting a Buchwald-Hartwig amination on my halo-indole-2-carboxylate, but the reaction is not proceeding. What are some common issues?

A2: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but it is sensitive to several factors:

-

Ligand Choice: The choice of ligand is paramount. Different generations of Buchwald ligands have been developed to couple a wide range of amines and aryl halides. A screening of different ligands may be necessary.

-

Base: A strong, non-nucleophilic base is typically required, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS).

-

N-H of the Indole: If the indole nitrogen is unprotected, it can potentially interfere with the catalytic cycle. While some methods for unprotected indoles exist, protection of the N-H is often advisable for more reliable results.

Troubleshooting Diagram: Palladium Cross-Coupling Reactions

Caption: A logical guide for troubleshooting common palladium cross-coupling reactions.

References

- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv

- Technical Support Center: Fischer Indole Synthesis of Substituted Indoles - Benchchem. (URL: )

- Technical Support Center: N-Protecting Group Removal from Indole Deriv

- Application Note – N-Boc protection - Sigma-Aldrich. (URL: )

-

Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

-

Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - ResearchGate. (URL: [Link])

-

Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC. (URL: [Link])

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

Sources

Technical Support Center: Navigating Regioisomer Formation in Indole Synthesis

Welcome to the Technical Support Center, your dedicated resource for tackling one of the most persistent challenges in indole synthesis: the formation of regioisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of indole-containing molecules. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the mechanistic underpinnings of regioselectivity and offer practical, actionable solutions to common experimental hurdles.

Introduction to the Challenge of Regioisomerism

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. However, its synthesis is often complicated by a lack of regiocontrol, particularly when employing classical methods with unsymmetrical starting materials. The formation of a mixture of regioisomers not only reduces the yield of the desired product but also necessitates challenging and often costly purification steps. This guide will equip you with the knowledge to anticipate, control, and troubleshoot regioisomer formation in three of the most powerful indole synthesis methodologies: the Fischer, Bischler-Möhlau, and Larock syntheses.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise when dealing with regioisomers in indole synthesis.